6-Bromo-5-fluoroisoquinoline-1-carboxylic acid
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Overview
Description
Preparation Methods
The synthesis of 6-Bromo-5-fluoroisoquinoline-1-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated isoquinoline under the influence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene .
Chemical Reactions Analysis
6-Bromo-5-fluoroisoquinoline-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which can be useful in further synthetic applications.
Coupling Reactions: As mentioned earlier, Suzuki-Miyaura coupling is a key reaction for this compound, allowing the formation of complex molecules by coupling with boronic acids.
Scientific Research Applications
6-Bromo-5-fluoroisoquinoline-1-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological and oncological pathways.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active isoquinolines.
Industrial Applications: It serves as a building block in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-5-fluoroisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
6-Bromo-5-fluoroisoquinoline-1-carboxylic acid can be compared with other isoquinoline derivatives, such as:
5-Bromo-6-fluoroisoquinoline-1-carboxylic acid: This compound has a similar structure but with different positions of the bromine and fluorine atoms.
6-Chloro-5-fluoroisoquinoline-1-carboxylic acid: This compound has a chlorine atom instead of a bromine atom, which can lead to different reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological properties .
Properties
Molecular Formula |
C10H5BrFNO2 |
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Molecular Weight |
270.05 g/mol |
IUPAC Name |
6-bromo-5-fluoroisoquinoline-1-carboxylic acid |
InChI |
InChI=1S/C10H5BrFNO2/c11-7-2-1-6-5(8(7)12)3-4-13-9(6)10(14)15/h1-4H,(H,14,15) |
InChI Key |
KSLWZXMJWLIWMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C(=NC=C2)C(=O)O)F)Br |
Origin of Product |
United States |
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